Structural Differentiation from Mono-Methanesulfonyl Pyrrolidine Analogs
Compared to the mono-substituted analog 1-methanesulfonylpyrrolidine-2-carboxamide (CAS not assigned, MW 206.26 g/mol), the target compound incorporates a second methanesulfonyl group on the anilide phenyl ring, increasing the molecular weight from 206.26 to 346.42 g/mol and adding a second sulfonamide moiety capable of acting as a hydrogen-bond acceptor and electrostatic anchor . In the context of 1-arylsulfonyl-pyrrolidine-2-carboxamide TRPA1 antagonists, para-substituted phenylsulfonamide analogs have been explicitly claimed in patents by Hoffmann-La Roche and EA Pharma, where the nature of the aryl sulfonamide group is a critical determinant of TRPA1 antagonistic potency [1][2]. The specific 4-methanesulfonylphenyl substitution on the amide nitrogen of the target compound is an example from this claimed aryl sulfonamide space.
| Evidence Dimension | Structural complexity and pharmacophoric features |
|---|---|
| Target Compound Data | MW 346.42; two methanesulfonyl groups; 4-methanesulfonylphenyl on amide N |
| Comparator Or Baseline | 1-Methanesulfonylpyrrolidine-2-carboxamide (MW 206.26); single methanesulfonyl group |
| Quantified Difference | MW increase of 140.16 g/mol (67.9% larger); presence of second sulfonamide group |
| Conditions | Structural comparison based on chemical formula and patent structural scope |
Why This Matters
The dual sulfonamide architecture provides a larger, more polar pharmacophore that may enable distinct binding interactions not achievable with simpler mono-sulfonamide analogs, justifying its selection for SAR exploration and patent-filing purposes.
- [1] Hoffmann-La Roche Inc. 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives and their use as TRPA1 antagonists. European Patent EP3256463B1. Priority date 2015-02-15. View Source
- [2] Kobayashi K, Suzuki T, Fujii T, Okuzumi T. Heterocyclic sulfonamide derivative and medicine comprising same. U.S. Patent 10,626,112. Granted April 21, 2020. Assigned to EA Pharma Co., Ltd. View Source
